3-bromo-N-(4-iodophenyl)propanamide
Description
Strategic Importance of Halogenated Aryl Amides as Versatile Intermediates
Halogenated aryl amides are highly valued as versatile intermediates in organic synthesis. The presence of halogen atoms on the aromatic ring and the alkyl chain provides reactive handles for a multitude of chemical transformations. Specifically, an iodo-substituent on the aryl ring is an excellent precursor for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com Concurrently, the bromo-substituent on the propanamide side-chain offers a site for nucleophilic substitution, allowing for the introduction of various functional groups. nih.gov
Overview of Advanced Synthetic and Mechanistic Investigations of Amide-Containing Compounds
Recent research in organic chemistry has seen significant advancements in the synthesis and understanding of amide-containing compounds. Innovations include the development of more efficient and environmentally benign methods for amide bond formation, such as mechanochemical synthesis and biocatalytic approaches. Furthermore, there is a growing interest in understanding the reaction mechanisms involving amides to enable better control over reactivity and selectivity. Radical reactions involving amides and their derivatives are also an expanding area of investigation, offering new pathways for functionalization. jove.com
Structure
3D Structure
Properties
Molecular Formula |
C9H9BrINO |
|---|---|
Molecular Weight |
353.98 g/mol |
IUPAC Name |
3-bromo-N-(4-iodophenyl)propanamide |
InChI |
InChI=1S/C9H9BrINO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) |
InChI Key |
YFSVDFLUFYKNBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCBr)I |
Origin of Product |
United States |
Synthesis of 3 Bromo N 4 Iodophenyl Propanamide
While a specific literature procedure for the synthesis of 3-bromo-N-(4-iodophenyl)propanamide is not extensively documented, a plausible and conventional method involves the acylation of 4-iodoaniline (B139537) with 3-bromopropanoyl chloride. This standard reaction for amide bond formation is widely used in organic synthesis. The starting materials, 4-iodoaniline and 3-bromopropanoyl chloride, are commercially available.
The reaction would typically proceed by dissolving 4-iodoaniline in a suitable aprotic solvent, often in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. 3-Bromopropanoyl chloride would then be added, usually at a reduced temperature to control the exothermic reaction.
Plausible Reaction Scheme:
A general representation of the synthesis of this compound from 4-iodoaniline and 3-bromopropanoyl chloride.
Reactivity Profiles and Transformation Pathways of 3 Bromo N 4 Iodophenyl Propanamide
Intramolecular Cyclization Reactions: Formation of Lactam Rings
The proximity of the bromoalkyl chain to the amide nitrogen in 3-bromo-N-(4-iodophenyl)propanamide allows for intramolecular cyclization reactions, leading to the formation of lactam rings, which are core structures in many biologically active compounds.
Mechanisms of Bromo-Lactamization
The formation of a β-lactam or a γ-lactam from N-aryl-3-bromopropanamides can proceed through an intramolecular nucleophilic substitution reaction. In this process, the amide nitrogen, acting as an internal nucleophile, attacks the electrophilic carbon bearing the bromine atom. This intramolecular cyclization can be facilitated by a base, which deprotonates the amide nitrogen to increase its nucleophilicity. The subsequent intramolecular S_N2 attack results in the displacement of the bromide ion and the formation of the cyclic lactam product. The regioselectivity of the cyclization (formation of a four-membered β-lactam versus a five-membered γ-lactam) can be influenced by the reaction conditions and the substitution pattern on the aromatic ring.
Investigation of Neighboring Group Participation in Cyclization Processes
Neighboring group participation (NGP), also known as anchimeric assistance, can significantly influence the rate and stereochemistry of intramolecular cyclization reactions. wikipedia.orglibretexts.org In the context of this compound, the aryl group itself can act as a neighboring group. The π-electrons of the aromatic ring can participate in the displacement of the bromide leaving group, leading to the formation of a spirocyclic intermediate known as a phenonium ion. wikipedia.orgscribd.com This participation can accelerate the reaction rate compared to a standard intramolecular S_N2 reaction. wikipedia.org The subsequent attack of the amide nitrogen on the phenonium ion intermediate would then lead to the final lactam product. The formation of a phenonium ion can also influence the stereochemical outcome of the reaction. scribd.com
Exploitation of Organohalide Functionalities for Further Derivatization
The presence of two distinct halide atoms, an aryl iodide and an alkyl bromide, on the same molecule opens up numerous possibilities for selective functionalization through various cross-coupling and substitution reactions.
Reactivity of the Aryl Iodide Moiety in Cross-Coupling and Substitution Reactions
The aryl iodide functionality is a highly valuable handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. Aryl iodides are generally more reactive than the corresponding aryl bromides or chlorides in many coupling processes, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. nih.govresearchgate.netresearchgate.net
For instance, the aryl iodide of this compound can be readily coupled with a variety of boronic acids or their esters in a Suzuki-Miyaura reaction, catalyzed by a palladium complex, to introduce a new aryl or vinyl substituent at the 4-position of the phenyl ring. researchgate.netfrontiersin.org Similarly, Sonogashira coupling with terminal alkynes can be employed to install an alkynyl group. researchgate.net The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond by reacting the aryl iodide with an amine in the presence of a palladium catalyst. nih.gov The efficiency of these reactions can be influenced by factors such as the choice of catalyst, ligand, base, and solvent. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides
| Reaction Name | Coupling Partner | Catalyst/Ligand | Product Type |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂/sSPhos | Biaryl/Styrene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Aryl Alkyne |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃/BINAP | Aryl Amine |
Reactivity of the Alkyl Bromide Moiety in Nucleophilic Transformations
The alkyl bromide portion of the molecule is susceptible to nucleophilic substitution reactions (S_N1 and S_N2). libretexts.orguniversalclass.com The primary nature of the carbon bearing the bromine atom generally favors the S_N2 mechanism, which involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon is chiral. libretexts.org A wide range of nucleophiles can be used to displace the bromide, including amines, alcohols, thiols, and carbanions.
The hydrolysis of the alkyl bromide, for instance, would yield the corresponding alcohol. pbworks.com Reaction with an amine would lead to an amino-substituted propanamide. The choice between S_N1 and S_N2 pathways can be influenced by the reaction conditions, such as the solvent polarity and the nature of the nucleophile. uci.edu
Table 2: Comparison of S_N1 and S_N2 Reactions at the Alkyl Bromide Moiety
| Feature | S_N1 Reaction | S_N2 Reaction |
| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |
| Rate | rate = k[Alkyl Halide] | rate = k[Alkyl Halide][Nucleophile] |
| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |
| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |
| Stereochemistry | Racemization | Inversion of configuration |
General Reactivity Studies of the Amide Linkage under Various Conditions
The amide bond in this compound is generally stable but can be cleaved under harsh acidic or basic conditions through hydrolysis. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. Base-catalyzed hydrolysis proceeds through the attack of a hydroxide (B78521) ion on the carbonyl carbon. Both mechanisms ultimately lead to the formation of a carboxylic acid (3-bromopropanoic acid) and an aniline (B41778) (4-iodoaniline). The stability of the amide bond is crucial as it often serves as a key structural element in the target molecules synthesized from this versatile building block.
Elucidation of Reaction Pathway Mechanisms for Intramolecular Cyclizations
The most probable intramolecular cyclization pathway for this compound is a palladium-catalyzed intramolecular Heck reaction. This type of reaction is a powerful tool for the formation of C-C bonds and is widely used in the synthesis of heterocyclic compounds, including oxindoles. The generally accepted mechanism for the intramolecular Heck reaction of a related substrate, an α-bromo-propionanilide, to form a 3-substituted 2-oxindole provides a strong model for the cyclization of this compound.
The catalytic cycle is proposed to initiate with the oxidative addition of the aryl iodide to a palladium(0) complex. The C-I bond is significantly weaker and more reactive towards oxidative addition than the C-Br bond, thus the reaction is expected to occur selectively at the iodinated phenyl ring. This step forms an arylpalladium(II) intermediate. Subsequently, the newly formed organopalladium species undergoes an intramolecular migratory insertion of the tethered alkene (or a related C-C double bond equivalent formed in situ) into the aryl-palladium bond. This key step, often referred to as carbopalladation, results in the formation of a new carbon-carbon bond and a five-membered ring, leading to a σ-alkylpalladium(II) intermediate. The final step in the catalytic cycle is β-hydride elimination from the alkylpalladium intermediate, which regenerates the palladium(0) catalyst and yields the cyclized product, in this case, a 6-iodooxindole derivative. The presence of a base is crucial to neutralize the hydrogen bromide formed during the reaction and to facilitate the regeneration of the active Pd(0) catalyst.
An alternative, though less likely, pathway could involve a radical cyclization. However, the conditions typically employed for Heck reactions (palladium catalyst, phosphine (B1218219) ligands, and a base) strongly favor the ionic pathway.
Understanding the Electronic and Steric Influence of Halogen Substituents on Reaction Kinetics
The presence of two different halogen substituents, bromine and iodine, on the this compound molecule provides a unique opportunity to study their electronic and steric effects on the reaction kinetics of intramolecular cyclization.
Electronic Effects: The iodine atom at the para-position of the phenyl ring plays a crucial role. Aryl iodides are known to be more reactive than aryl bromides in the oxidative addition step of palladium-catalyzed cross-coupling reactions. This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. Therefore, the intramolecular Heck reaction is expected to proceed selectively at the C-I bond, leaving the C-Br bond on the propanamide side chain intact in the initial cyclization step. The electron-withdrawing nature of the iodine atom can also influence the electron density of the aromatic ring, which can have a subtle effect on the rate of oxidative addition.
Steric Effects: The steric hindrance around the reactive sites can also impact the reaction rate. While the iodine atom is larger than a hydrogen atom, its position at the para-position of the phenyl ring is remote from the site of C-C bond formation and is not expected to exert a significant steric effect on the intramolecular cyclization. The bromine atom on the propanamide chain is closer to the newly forming ring, but its steric influence is likely to be minimal in the formation of a five-membered ring.
In a comparative context, studies on related systems have shown that the nature of the halogen can significantly influence reaction outcomes. For instance, in some intramolecular reactions, the greater polarizability of the C-I bond can lead to different reactivity patterns compared to C-Br or C-Cl bonds.
Role of Catalysts and Reagents in Directed Reactivity and Selectivity
The choice of catalyst and reagents is paramount in controlling the reactivity and selectivity of the intramolecular cyclization of this compound.
Base: The base plays a multifaceted role in the catalytic cycle. It is required to neutralize the acid (HBr) generated during the reaction, which could otherwise deactivate the catalyst. Common bases used include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., triethylamine). The choice of base can influence the reaction rate and, in some cases, the product distribution. A stronger base may facilitate the deprotonation step leading to the regeneration of the Pd(0) catalyst more efficiently.
Additives: In some Heck reactions, additives such as silver or thallium salts can be used to promote the reaction. These additives can act as halide scavengers, facilitating the formation of a cationic palladium intermediate that may be more reactive in the migratory insertion step.
The interplay of these components—the palladium catalyst, the ligand, the base, and any additives—creates a complex reaction environment where fine-tuning of the conditions can lead to the desired cyclized product with high yield and selectivity.
Reactivity and Mechanistic Investigations
Direct Amide Bond Formation via Acylation Reactions
The most straightforward approach to the synthesis of amides is the direct formation of the amide bond through the acylation of an amine. This method is widely employed for the preparation of N-arylpropanamides.
The synthesis of this compound can be achieved through the nucleophilic acyl substitution reaction between 4-iodoaniline and 3-bromopropionyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of 4-iodoaniline attacks the electrophilic carbonyl carbon of 3-bromopropionyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound from 4-iodoaniline and 3-bromopropionyl chloride.
The yield and purity of this compound are highly dependent on the reaction conditions. The optimization of these parameters is crucial for an efficient synthesis. Key parameters include the choice of solvent, base, reaction temperature, and reaction time.
| Parameter | Effect on Reaction | Common Conditions |
| Solvent | The polarity and aprotic nature of the solvent can influence the solubility of reactants and the reaction rate. | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) |
| Base | A non-nucleophilic organic base is often used to scavenge the HCl produced during the reaction, preventing protonation of the amine starting material. | Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA) |
| Temperature | The reaction is often initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the reaction and then allowed to warm to room temperature. | 0 °C to room temperature |
| Reaction Time | The reaction is typically monitored by thin-layer chromatography (TLC) to determine the point of completion. | 1-24 hours |
Exploration of Bromination and Iodination Strategies in N-Arylpropanamides
The synthesis of halogenated N-arylpropanamides can also be approached by introducing the halogen atoms at different stages of the synthesis. This allows for the preparation of a wider range of structural analogs.
Regioselective halogenation is a key strategy for the synthesis of specifically substituted N-arylpropanamides. Traditional electrophilic aromatic halogenation of N-aryl amides often leads to a mixture of para and ortho/para substituted products. nih.gov To overcome this, methods utilizing directing groups have been developed. For instance, carbonyl-directed borylation followed by halodeboronation allows for the precise introduction of a halogen at the ortho position of N-aryl amides. nih.govrsc.orgchemrxiv.orgresearchgate.net This method offers an efficient and scalable route to ortho-halogenated N-heteroarenes under mild conditions. nih.govrsc.orgchemrxiv.orgresearchgate.net
Another approach involves the use of N-halosuccinimides in fluorinated alcohols, which can provide good yields and high regioselectivity for the halogenation of arenes. researchgate.net
The synthesis of analogous halogenated phenyl-amides provides valuable insights into structure-activity relationships for various applications. For example, 3-bromo-N-(4-bromophenyl)propanamide is a related compound where the iodine atom is replaced by a bromine atom. nih.gov Its synthesis would follow a similar acylation reaction using 4-bromoaniline (B143363) instead of 4-iodoaniline.
Another example is N-(4-bromophenyl)-3-phenylpropanamide, which is used in the preparation of quinoline (B57606) derivatives with antitubercular and antibacterial properties. chemicalbook.com The synthesis of such analogs allows for the exploration of a broader chemical space. The synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, an intermediate for certain therapeutic agents, involves a bromination step on a phenolic precursor before subsequent functionalization. researchgate.netresearchgate.net
Advanced Coupling Reactions for Aryl-Halide Functionalization
The presence of aryl halides in molecules like this compound opens up possibilities for further molecular diversification through various cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.comyoutube.com
Commonly employed palladium-catalyzed cross-coupling reactions include:
Suzuki Coupling: Reaction of the aryl halide with an organoboron compound. numberanalytics.com
Heck Reaction: Coupling with an alkene. numberanalytics.com
Sonogashira Coupling: Reaction with a terminal alkyne. numberanalytics.com
Copper-catalyzed reactions, such as the Ullmann-type coupling, are also widely used, particularly for N-arylation. mdpi.comresearchgate.netnih.gov These reactions allow for the introduction of a wide range of substituents at the positions of the bromine and iodine atoms, providing a powerful tool for the synthesis of complex molecules. numberanalytics.com The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity in these transformations.
| Coupling Reaction | Reactant | Bond Formed | Catalyst |
| Suzuki Coupling | Organoboron compound | C-C | Palladium |
| Heck Reaction | Alkene | C-C | Palladium |
| Sonogashira Coupling | Terminal Alkyne | C-C | Palladium/Copper |
| Ullmann Coupling | Amide, Alcohol, Thiol | C-N, C-O, C-S | Copper |
Applications of Suzuki Cross-Coupling in Derivatization of Halogenated Substrates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon (C-C) bonds by coupling an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. youtube.com For a substrate like this compound, which possesses two different halogen atoms, the regioselectivity of the coupling is dictated by the relative reactivity of the C-X bonds. The established reactivity trend for palladium-catalyzed cross-coupling reactions is C–I > C–OTf > C–Br >> C–Cl. mdpi.com Consequently, the Suzuki coupling is expected to occur selectively at the more reactive aryl iodide position under controlled conditions, leaving the alkyl bromide moiety intact for subsequent transformations.
This selective reactivity allows for the synthesis of various biaryl and vinyl-aryl derivatives. By choosing an appropriate boronic acid or ester, a wide array of substituents can be introduced at the 4-position of the phenyl ring. The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, along with a phosphine (B1218219) ligand and a base. organic-chemistry.org The choice of ligand is crucial and can range from simple triphenylphosphine (B44618) (PPh₃) to more complex biarylphosphines like SPhos or XPhos, which can promote high catalytic turnover and accommodate a broad range of substrates. nih.gov
Below are representative conditions for the selective Suzuki-Miyaura coupling at the aryl iodide position of this compound.
Table 1: Predicted Conditions for Selective Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid/Ester Partner | Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Anticipated Product |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3%) | Na₂CO₃ | Toluene/H₂O | 90 | 3-bromo-N-(biphenyl-4-yl)propanamide |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 3-bromo-N-(4'-methoxybiphenyl-4-yl)propanamide |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ (1.5%) / XPhos (3%) | K₂CO₃ | Toluene | 110 | 3-bromo-N-(4-(thiophen-2-yl)phenyl)propanamide |
| 4 | Potassium vinyltrifluoroborate | PdCl₂(dppf) (3%) | Cs₂CO₃ | THF/H₂O | 70 | 3-bromo-N-(4-vinylphenyl)propanamide |
Exploration of Other Transition-Metal Catalyzed C-C and C-N Bond Formations
Beyond the Suzuki reaction, the dual-halogenated nature of this compound opens avenues for other valuable transition-metal-catalyzed transformations. These methods allow for the introduction of a wider range of functional groups, including alkynes and amines, again with predictable regioselectivity.
Sonogashira and Heck Couplings (C-C Bond Formation)
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The Heck reaction couples an alkene with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, both reactions proceed preferentially at the more reactive aryl iodide bond of the substrate. This allows for the synthesis of N-(4-alkynylphenyl)- and N-(4-alkenylphenyl)propanamide derivatives, which are valuable intermediates for pharmaceuticals and materials science. wikipedia.orgyoutube.com
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction is particularly relevant for this compound as it offers the potential for amination at either the aryl iodide or the alkyl bromide position, depending on the chosen conditions. Generally, C(sp²)-I bonds are highly reactive under standard Buchwald-Hartwig conditions using palladium catalysts with bulky, electron-rich phosphine ligands. beilstein-journals.orgnih.gov However, specific catalyst systems have also been developed for the amination of alkyl bromides. This differential reactivity could allow for selective mono-amination at the aryl position, or potentially a di-amination under more forcing conditions or with a catalyst system active for both C(sp²)-X and C(sp³)-X bonds. The choice of base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is also critical for achieving high yields and functional group tolerance. researchgate.net
The following table outlines plausible conditions for these alternative cross-coupling reactions.
Table 2: Predicted Conditions for Other Cross-Coupling Reactions of this compound
| Entry | Reaction Type | Coupling Partner | Catalyst System (mol%) | Base/Additive | Solvent | Anticipated Product |
|---|---|---|---|---|---|---|
| 1 | Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%) / CuI (3%) | Triethylamine | THF | 3-bromo-N-(4-(phenylethynyl)phenyl)propanamide |
| 2 | Heck | n-Butyl acrylate | Pd(OAc)₂ (1%) / P(o-tol)₃ (2%) | Triethylamine | DMF | (E)-butyl 3-(4-(3-bromopropanamido)phenyl)acrylate |
| 3 | Buchwald-Hartwig (Aryl Amination) | Morpholine | Pd₂(dba)₃ (2%) / BINAP (3%) | NaOt-Bu | Toluene | 3-bromo-N-(4-morpholinophenyl)propanamide |
| 4 | Buchwald-Hartwig (Alkyl Amination) | Aniline (B41778) | Pd(OAc)₂ (2%) / RuPhos (4%) | Cs₂CO₃ | 1,4-Dioxane | 3-anilino-N-(4-iodophenyl)propanamide |
Advanced Spectroscopic Characterization and Computational Chemistry Studies
Spectroscopic Techniques for Structural Confirmation and Analysis
Spectroscopic methods are indispensable for the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about a molecule's atomic connectivity and functional groups.
For 3-bromo-N-(4-iodophenyl)propanamide, these techniques would be used to confirm the presence of key structural features: the iodo-substituted phenyl ring, the amide linkage, and the bromo-substituted propyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would identify the distinct chemical environments of the hydrogen atoms. One would expect to see signals corresponding to the aromatic protons on the 4-iodophenyl ring, the N-H proton of the amide, and the two methylene (B1212753) (-CH₂-) groups of the propanamide chain. ¹³C NMR would similarly reveal the carbon skeleton, with distinct peaks for the carbonyl carbon, the aromatic carbons (including those bonded to iodine and nitrogen), and the aliphatic carbons.
Infrared (IR) Spectroscopy: This technique is excellent for identifying functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch and the C=O (carbonyl) stretch of the amide group. youtube.com The presence of aromatic C-H bonds and aliphatic C-H bonds would also be confirmed.
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments. This would be used to confirm the molecular weight of this compound (353.98 g/mol ). The isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing both bromine and iodine atoms.
The table below illustrates the type of data that would be gathered from these spectroscopic analyses.
| Technique | Structural Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | Signals in the aromatic region (typically 6.5-8.0 ppm) showing splitting patterns indicative of a 1,4-disubstituted ring. |
| Amide Proton (N-H) | A signal that may be broad and its chemical shift can vary depending on solvent and concentration. | |
| Aliphatic Protons (-CH₂CH₂-) | Two distinct signals, likely triplets, in the aliphatic region (typically 2.0-4.0 ppm). | |
| ¹³C NMR | Carbonyl Carbon (C=O) | A signal in the downfield region (typically 160-180 ppm). |
| Aromatic Carbons | Multiple signals in the aromatic region (typically 110-150 ppm). | |
| Aliphatic Carbons | Two signals in the aliphatic region (typically 20-50 ppm). | |
| IR Spectroscopy | Amide N-H Stretch | A sharp to moderately broad peak around 3300 cm⁻¹. |
| Amide C=O Stretch | A strong, sharp peak around 1650-1680 cm⁻¹. youtube.com | |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ | A peak corresponding to the molecular weight of the compound, showing a characteristic isotopic pattern for Br and I. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules. fu-berlin.de These computational methods complement experimental data by providing detailed insights into electronic structure, which governs chemical reactivity.
Density Functional Theory (DFT) is a computational method used to predict the ground-state geometry and other properties of molecules. numberanalytics.com By solving approximations of the Schrödinger equation, DFT can determine the most stable three-dimensional arrangement of the atoms in this compound. This "optimized geometry" provides precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield the total electronic energy of the molecule, which is crucial for assessing its thermodynamic stability and comparing the relative energies of different conformations. fu-berlin.de
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining and predicting reaction outcomes. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO acts as an electron donor, and its energy level is related to the molecule's ionization potential.
The LUMO acts as an electron acceptor, and its energy level is related to the electron affinity.
The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. chemrxiv.org A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and chemically reactive. chemrxiv.orgwuxiapptec.com For this compound, analyzing the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most likely to participate in electron donation and acceptance, respectively, thereby predicting its behavior in chemical reactions.
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. numberanalytics.com It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. numberanalytics.commdpi.com
The MEP map for this compound would display:
Electron-rich regions (negative potential) , typically colored red or yellow, which are prone to attack by electrophiles. These would likely be found around the electronegative oxygen, nitrogen, and iodine atoms. researchgate.net
Electron-poor regions (positive potential) , typically colored blue, which are susceptible to attack by nucleophiles. These would be expected near the acidic amide proton (N-H).
Beyond static properties, computational chemistry can model the entire course of a chemical reaction. rsc.orgnumberanalytics.com By mapping the potential energy surface of a reaction involving this compound, researchers can identify the structures and energies of all relevant species along the reaction pathway. This includes short-lived reaction intermediates and high-energy transition states.
Calculating the energy of the transition state relative to the reactants allows for the determination of the activation energy, a key factor controlling the reaction rate. ucsb.edu This modeling is essential for understanding complex reaction mechanisms, predicting the feasibility of different reaction pathways, and designing new synthetic routes. nih.gov
Design and Synthesis of Derivatives and Analogues for Structure Reactivity Relationship Studies
Systematic Modification of the N-(4-iodophenyl) Moiety
Variation of Aromatic Substitution Patterns
Systematic variation of the substitution pattern on the phenyl ring of the N-(4-iodophenyl) moiety is a key strategy to modulate the electronic and steric properties of the molecule. This can be achieved by introducing a range of electron-donating or electron-withdrawing groups at different positions on the aromatic ring. For instance, the synthesis of analogues with different halogen substitutions or the introduction of alkyl or alkoxy groups can provide insights into how these changes affect reactivity.
A study on the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogues demonstrated the successful incorporation of various functional moieties with electron-donating and withdrawing properties using Suzuki cross-coupling reactions. nih.gov This approach allows for the targeted modification of the aryl group, which in the case of 3-bromo-N-(4-iodophenyl)propanamide, could be the phenyl ring. The reactivity of the bromo group on the aryl moiety was noted to be higher compared to the thiophenyl-bromo position, suggesting a preferential site for substitution. nih.gov
Table 1: Examples of Aromatic Substitution Variations on a Phenyl Ring
| Substitution Position | Substituent Type | Potential Effect on Reactivity |
| Ortho | Electron-withdrawing (e.g., -NO2) | Increased electrophilicity of the aromatic ring |
| Meta | Electron-donating (e.g., -OCH3) | Increased nucleophilicity of the aromatic ring |
| Para | Halogen (e.g., -F, -Cl) | Altered electronic and steric properties |
Incorporation of Diverse Heteroaromatic and Polycyclic Ring Systems
Replacing the N-(4-iodophenyl) moiety with diverse heteroaromatic and polycyclic ring systems represents a significant leap in structural diversification. This strategy allows for the exploration of a much broader chemical space and the introduction of novel functionalities. bohrium.com
The synthesis of carboxamide and propanamide derivatives bearing a phenylpyridazine core instead of a simple phenyl ring has been reported to create compounds with distinct biological activities. nih.gov This highlights the potential of incorporating nitrogen-containing heterocycles to influence the molecule's properties. The study also involved the synthesis of biphenyl (B1667301) derivatives to compare the effects of the pyridazine (B1198779) moiety. nih.gov
Modern synthetic methods, including dearomative enlargement of heteroaromatic rings, offer pathways to novel three-dimensional structures that are not easily accessible through traditional synthesis. bohrium.com These strategies can be applied to create analogues of this compound with unique spatial arrangements and potential for enhanced interactions with biological targets.
Exploration of the Propanamide Aliphatic Chain Modifications
The propanamide aliphatic chain is another critical component of the this compound structure that can be systematically modified to fine-tune its reactivity.
Alterations in Chain Length and Branching
Modifying the length and branching of the propanamide aliphatic chain can impact the molecule's flexibility, conformation, and steric accessibility of the reactive bromine atom. For example, extending the chain from a propanamide to a butanamide or pentanamide (B147674) could alter its interaction with other molecules. The introduction of branching, such as methyl or ethyl groups on the aliphatic chain, can introduce steric hindrance and potentially influence the regioselectivity of reactions.
Introduction of Additional Functional Groups for Enhanced Reactivity
The introduction of additional functional groups onto the propanamide aliphatic chain can significantly enhance its chemical reactivity and provide handles for further chemical transformations. For instance, incorporating a hydroxyl group could allow for esterification or etherification reactions, while an additional amino group could be used for amide bond formation or other nucleophilic additions.
Post-polymerization modification of polypeptides is a powerful technique to introduce functional groups onto side chains, although it can sometimes suffer from incomplete functionalization due to steric hindrance. escholarship.org This approach highlights the potential for introducing a wide array of functionalities to a core structure. In the context of this compound, such modifications could lead to analogues with tailored reactivity profiles.
Development of Libraries of Structurally Diverse Analogues for Chemical Space Exploration
The development of chemical libraries containing a large and diverse collection of structurally related analogues is a powerful strategy for exploring the chemical space around a lead compound like this compound. vapourtec.com This approach accelerates the discovery of compounds with desired properties by enabling high-throughput screening. vapourtec.com
Flow chemistry has emerged as a revolutionary technology for the rapid synthesis of compound libraries, including polyamides and other complex molecules. chemrxiv.org This automated approach allows for the efficient and systematic generation of a vast number of analogues in a short period. vapourtec.comchemrxiv.org By combining different building blocks corresponding to the modified N-aryl moiety and the propanamide chain, combinatorial libraries of this compound analogues can be constructed.
The synthesis of a focused library of trisubstituted pyrrolidines using a combination of flow and batch chemistries demonstrates the power of these integrated methods for creating pharmaceutically relevant structures. vapourtec.com Similarly, the design and synthesis of a wide library of ring-opened bengamide analogues have been undertaken to explore their potential as antitumor agents. researchgate.net These examples underscore the feasibility and importance of library synthesis in modern chemical research and drug discovery.
Strategic Utility of 3 Bromo N 4 Iodophenyl Propanamide As a Synthetic Intermediate
Precursor in the Multistep Synthesis of Complex Organic Molecules
The distinct reactivity of the bromo and iodo substituents on 3-bromo-N-(4-iodophenyl)propanamide allows for its sequential functionalization, rendering it a highly useful precursor in the multistep synthesis of complex organic molecules. The significant difference in the reactivity of the aryl-iodine bond compared to the alkyl-bromine bond enables selective transformations at one site while leaving the other intact for subsequent reactions.
The carbon-iodine bond is notably more reactive in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings, compared to the carbon-bromine bond of the propanamide side chain. This reactivity difference allows for the initial elaboration of the phenyl ring. For instance, a Sonogashira coupling reaction can be selectively performed at the iodo-position to introduce an alkyne moiety. wikipedia.orglibretexts.org This transformation is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org Subsequently, the bromo group on the propanamide chain can be utilized for nucleophilic substitution or further cross-coupling reactions.
This stepwise approach is exemplified in the following hypothetical reaction sequence:
Table 1: Hypothetical Multistep Synthesis Utilizing this compound
| Step | Reaction Type | Reactants | Product |
| 1 | Sonogashira Coupling | This compound, Terminal Alkyne, Pd(PPh₃)₄, CuI, Et₃N | 3-bromo-N-(4-(alkynyl)phenyl)propanamide |
| 2 | Nucleophilic Substitution | Product from Step 1, Azide Nucleophile (e.g., NaN₃) | 3-azido-N-(4-(alkynyl)phenyl)propanamide |
| 3 | Cyclization (e.g., Huisgen Cycloaddition) | Product from Step 2, Alkyne | Triazole-containing complex molecule |
This selective, stepwise functionalization is a cornerstone of modern organic synthesis, enabling the efficient construction of intricate molecular architectures from a common, strategically designed precursor.
Application in Scaffold-Hopping and Diversification Strategies for Advanced Chemical Entities
Scaffold-hopping is a medicinal chemistry strategy aimed at discovering new, patentable molecular scaffolds with similar or improved biological activity compared to existing compounds. The diverse reactive handles on this compound make it an ideal starting point for such diversification strategies.
The aryl iodide allows for a wide range of palladium-catalyzed cross-coupling reactions to introduce diverse substituents. For example, the Buchwald-Hartwig amination can be employed to introduce a variety of amine groups at the 4-position of the phenyl ring, leading to a library of N-aryl aniline (B41778) derivatives. wikipedia.orglibretexts.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org
Furthermore, the bromo-propanamide moiety can undergo various transformations to alter the scaffold. For instance, intramolecular cyclization can be induced to form heterocyclic structures. Treatment with a base could potentially lead to the formation of a β-lactam or other cyclic amide derivatives. The specific outcome would depend on the reaction conditions and the nature of any additional reagents.
Table 2: Potential Scaffold Diversification Reactions of this compound
| Reaction Type | Functional Group Targeted | Potential Products |
| Suzuki Coupling | Aryl Iodide | Biaryl derivatives |
| Heck Coupling | Aryl Iodide | Substituted styrenes |
| Buchwald-Hartwig Amination | Aryl Iodide | N-Aryl anilines |
| Intramolecular Cyclization | Bromo-propanamide | Heterocyclic scaffolds (e.g., lactams) |
By systematically exploring these reactions, a large and diverse library of compounds can be generated from a single, readily accessible intermediate, significantly accelerating the drug discovery process.
Integration into Research on Novel Molecular Architectures and Functional Scaffolds
The unique combination of functional groups in this compound facilitates its integration into research focused on the design and synthesis of novel molecular architectures and functional scaffolds. The potential for intramolecular reactions, leading to the formation of new ring systems, is particularly noteworthy.
For example, an intramolecular Heck reaction could potentially be explored. If the amide nitrogen were to be deprotonated, it could act as a nucleophile, and under the right catalytic conditions, an intramolecular cyclization could occur between the amide and the aryl iodide, leading to the formation of a lactam fused to the phenyl ring.
Another area of exploration is the synthesis of macrocycles. By reacting this compound with a bifunctional linker under high dilution conditions, macrocyclization could be achieved. For instance, a molecule containing two thiol groups could react with the bromo- and iodo- positions in a sequential manner to form a large ring structure.
The development of such novel scaffolds is crucial for expanding the chemical space available to medicinal chemists and materials scientists. The strategic placement of reactive sites in this compound provides a versatile platform for the construction of previously unexplored molecular frameworks with potentially unique biological or material properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
